

# An In-depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzonitrile

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## Compound of Interest

Compound Name: 2-Amino-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1519030

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Prepared by: Gemini, Senior Application Scientist

**Abstract:** This document provides a comprehensive technical overview of **2-Amino-5-(trifluoromethoxy)benzonitrile** (CAS No. 549488-77-9), a fluorinated organic building block of significant interest to the pharmaceutical and fine chemical industries. We will delve into its core physicochemical properties, a detailed synthetic protocol with mechanistic insights, safety and handling procedures, and its strategic applications in modern drug discovery and development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.

## Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy for modulating the pharmacological profile of bioactive molecules.<sup>[1]</sup> The trifluoromethoxy (-OCF<sub>3</sub>) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter binding affinities without significantly increasing molecular size. **2-Amino-5-(trifluoromethoxy)benzonitrile** emerges as a key intermediate, presenting chemists with three distinct and synthetically valuable functional groups on a single aromatic scaffold: a nucleophilic amino group, an electrophilic nitrile, and the pharmacologically advantageous trifluoromethoxy moiety. This trifecta of reactivity and

desirable properties makes it a powerful starting material for the synthesis of complex, high-value compounds.<sup>[2]</sup>

## Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the physical properties of a reagent is the foundation of successful and reproducible chemical synthesis. The key identifiers and properties for **2-Amino-5-(trifluoromethoxy)benzonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	549488-77-9	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> O	<sup>[2]</sup> <sup>[3]</sup>
Molecular Weight	202.13 g/mol	<sup>[2]</sup> <sup>[3]</sup>
IUPAC Name	2-amino-5-(trifluoromethoxy)benzonitrile	<sup>[3]</sup>
InChI Key	IEAPDKSDIISMDE-UHFFFAOYSA-N	<sup>[3]</sup>
Canonical SMILES	<chem>C1=CC(=C(C=C1OC(F)(F)F)C#N)N</chem>	<sup>[3]</sup>
Physical Form	Brown solid	<sup>[5]</sup>
pKa (Predicted)	0.96 ± 0.10	<sup>[3]</sup>
Storage Conditions	Store refrigerated (2-8°C), keep in a dark place under an inert atmosphere. <sup>[2]</sup> <sup>[4]</sup>	

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in the reviewed literature. Researchers should perform their own characterization.

## Synthesis and Purification Protocol

The synthesis of **2-Amino-5-(trifluoromethoxy)benzonitrile** is effectively achieved via a copper-mediated cyanation reaction, a variant of the Rosenmund-von Braun reaction. This method is robust for converting aryl halides to the corresponding nitriles.

## Mechanistic Insight

The reaction proceeds by the nucleophilic displacement of a bromide from the aromatic ring. Cuprous cyanide (CuCN) is the preferred reagent over alkali metal cyanides for this transformation on unactivated aryl halides due to its lower basicity and the ability of copper(I) to coordinate with the aromatic system, facilitating the substitution. N-methylpyrrolidone (NMP) is used as a high-boiling polar aprotic solvent, which is ideal for solubilizing the reactants and facilitating the reaction, which often requires elevated temperatures.

## Experimental Protocol

A validated synthesis procedure starting from 2-bromo-4-(trifluoromethoxy)aniline is detailed below.<sup>[5]</sup>

### Step 1: Reaction Setup

- To a solution of 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) in N-methylpyrrolidone (100 mL), add cuprous cyanide (10.6 g, 118 mmol).

### Step 2: Reaction Execution

- Stir the reaction mixture at 150 °C for 6.5 hours.<sup>[5]</sup> Expert Insight: The reaction progress should be monitored by a suitable analytical method, such as TLC or LC-MS, to ensure the consumption of the starting material.

### Step 3: Work-up and Quenching

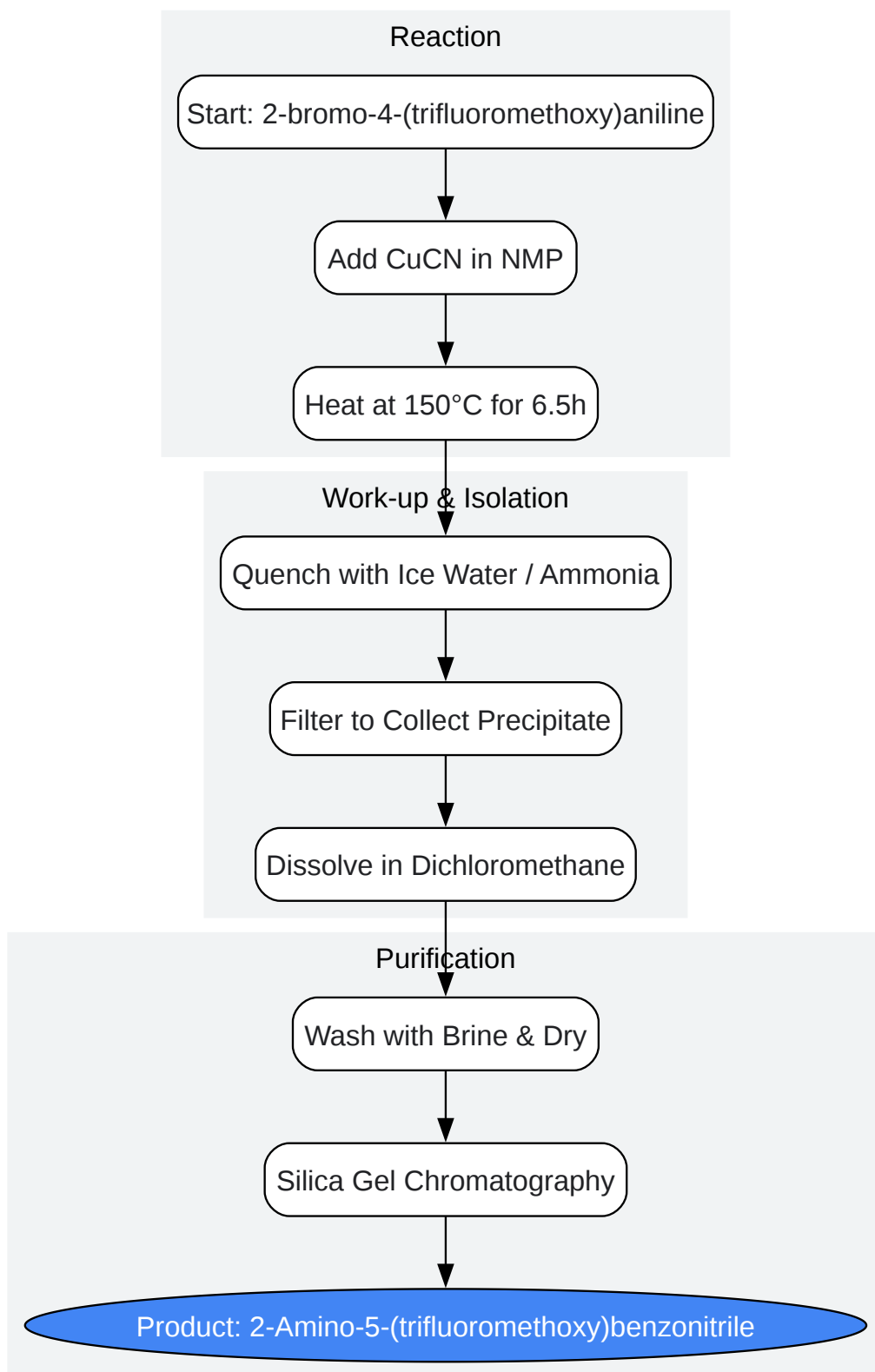
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a solution of ice water (300 mL) and ammonia (350 mL).<sup>[5]</sup> The ammonia serves to quench the reaction and complex with residual copper salts, aiding in their removal.

- A brown precipitate will form. Collect this precipitate by filtration and wash it with water (150 mL).[5]

#### Step 4: Extraction and Purification

- Dissolve the collected precipitate in dichloromethane (350 mL).
- Filter off any remaining insoluble material.
- Wash the filtrate with brine (100 mL) and dry it over anhydrous sodium sulfate.[5]
- Concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (from 95:5 to 25:75), to afford **2-amino-5-(trifluoromethoxy)benzonitrile** as a brown solid (9.09 g, 76% yield).[5]

## Synthesis Workflow Diagram



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Caption: Copper-mediated synthesis of **2-Amino-5-(trifluoromethoxy)benzonitrile**.

## Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. **2-Amino-5-(trifluoromethoxy)benzonitrile** possesses specific hazards that require strict adherence to safety protocols.

## GHS Hazard Classification

The substance is classified according to the Globally Harmonized System (GHS) with the following hazards.<sup>[4]</sup>

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity	3	H335: May cause respiratory irritation

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.<sup>[4]</sup>
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.<sup>[4]</sup>
  - Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.<sup>[4]</sup>
  - Respiratory Protection: Avoid breathing dust.<sup>[4]</sup> If ventilation is inadequate, use a NIOSH-approved respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.<sup>[4]</sup>

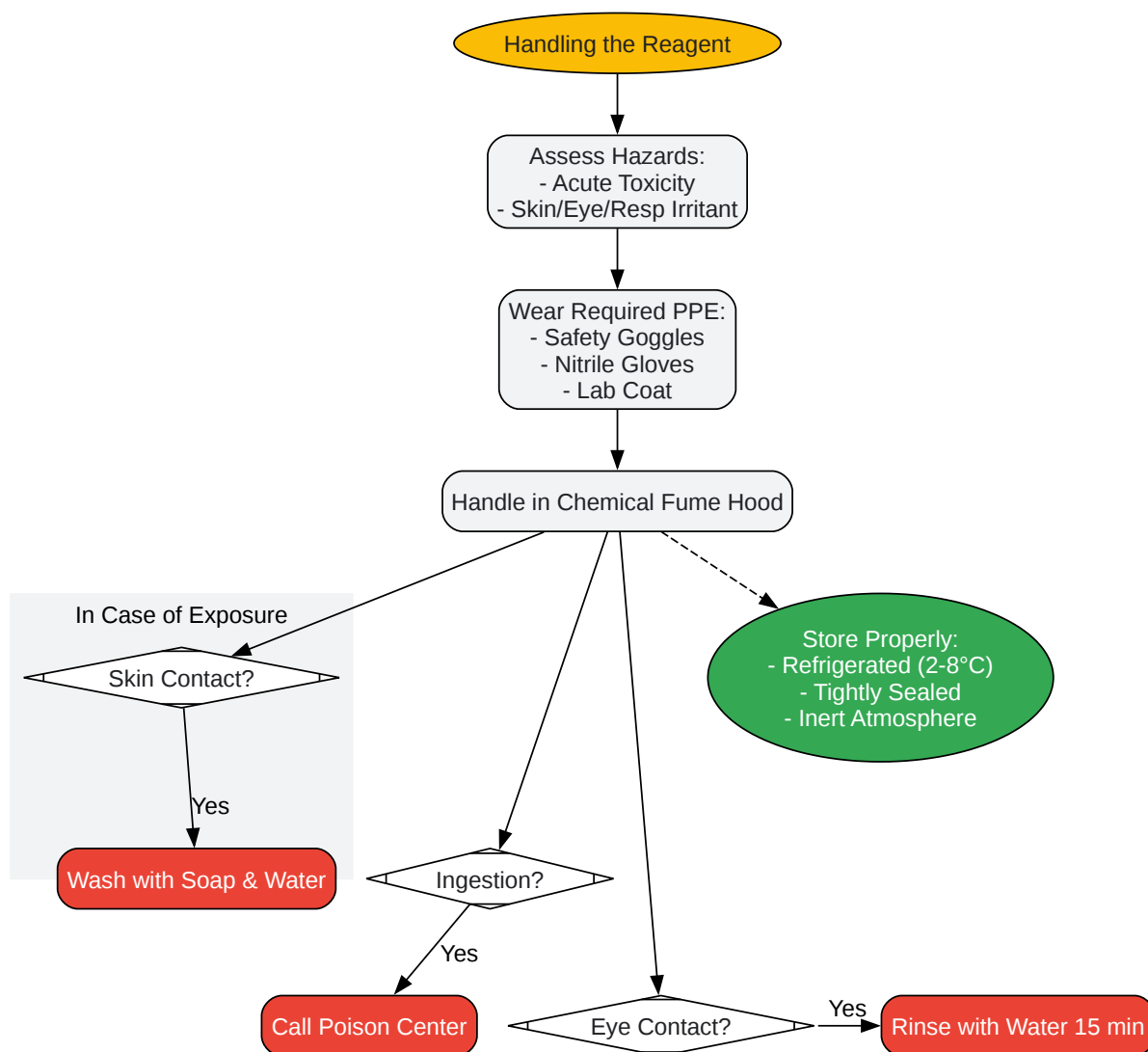
## Storage and Stability

- Store in a refrigerated (2-8°C), dry, and well-ventilated place.[\[2\]](#)[\[4\]](#)
- Keep the container tightly closed and sealed upright to prevent leakage.[\[4\]](#)
- For long-term stability, storage under an inert atmosphere is recommended.[\[2\]](#)

## First Aid Measures

- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[\[4\]](#)
- If on Skin: Wash with plenty of soap and water.[\[4\]](#)
- If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[\[4\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[4\]](#)

## Safety Protocol Flowchart



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Caption: Key safety and handling flowchart for laboratory use.

## Applications in Research and Development

The synthetic utility of **2-Amino-5-(trifluoromethoxy)benzonitrile** is derived from the orthogonal reactivity of its functional groups, making it a valuable building block for creating libraries of complex molecules.<sup>[2]</sup>

- **Amino Group (-NH<sub>2</sub>):** This group is a versatile handle for a wide array of chemical transformations. It can be readily acylated to form amides, alkylated, or used in Buchwald-Hartwig aminations. Furthermore, it can be converted into a diazonium salt, which is a gateway to numerous other functionalities via Sandmeyer-type reactions (e.g., introduction of halogens, hydroxyl, or cyano groups).
- **Nitrile Group (-C≡N):** The nitrile is a stable and useful functional group that can be hydrolyzed to a carboxylic acid or an amide, providing access to another class of derivatives.<sup>[6]</sup> It can also be reduced to a primary amine, yielding a diamino-substituted scaffold.
- **Trifluoromethoxy Group (-OCF<sub>3</sub>):** As a bioisostere for groups like methoxy or chloro, the -OCF<sub>3</sub> group is crucial in modern drug design.<sup>[1]</sup> It is strongly electron-withdrawing and highly lipophilic, which can significantly improve a drug candidate's cell permeability, metabolic stability, and target binding affinity. Its presence in this building block allows for the early incorporation of this desirable motif into synthetic routes.

Given these features, this compound is an attractive starting material for synthesizing novel heterocyclic compounds and other scaffolds relevant to oncology, neuroscience, and cardiovascular research.<sup>[7][8]</sup>

## Conclusion

**2-Amino-5-(trifluoromethoxy)benzonitrile** is a high-value, versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined synthesis, combined with the strategic placement of three key functional groups, provides researchers with a powerful tool for the efficient construction of complex molecular architectures. Adherence to the detailed safety and handling protocols is essential for its safe and effective use in the laboratory. As the demand for more sophisticated and effective pharmaceutical agents grows, the utility of such fluorinated building blocks will undoubtedly continue to expand.

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## References

- 1. mdpi.com [mdpi.com]
- 2. 549488-77-9|2-Amino-5-(trifluoromethoxy)benzonitrile|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZONITRILE | 549488-77-9 [chemicalbook.com]
- 6. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 7. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
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Address: 3281 E Guasti Rd

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